Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H23ClN4O5S2 and its molecular weight is 523.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
These compounds are synthesized through multi-step chemical reactions involving starting materials such as carbazole, ethyl chloroacetate, and various aromatic aldehydes. The process includes cyclization, Mannich reaction, and amide coupling, which lead to the formation of a wide range of derivatives characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis (D. Sharma, Nitin Kumar, & D. Pathak, 2014); (B. Abbavaram & H. Reddyvari, 2013).
Biological Activities
These derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, certain compounds exhibit significant antibacterial and antifungal activity, and some have been found active against human breast cancer cell lines (D. Sharma, Nitin Kumar, & D. Pathak, 2014). Another study highlighted the synthesis of bifunctional sulfonamide-amide derivatives demonstrating in vitro antibacterial and antifungal activities against various bacterial and fungal strains (B. Abbavaram & H. Reddyvari, 2013).
Anticancer Potential
Compounds derived from "Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate" have been evaluated for their anticancer potential, with some showing activity against cancer cell lines. The methodological approach to synthesis and evaluation of these compounds involves a variety of chemical reactions and screening techniques to assess their efficacy as anticancer agents (A. Rehman et al., 2018).
Antituberculosis Activity
A notable application of these derivatives is in the development of novel Mycobacterium tuberculosis GyrB inhibitors. Through molecular hybridization and synthesis from aryl thioamides, a series of compounds were designed and evaluated for their antituberculosis activity, demonstrating the compound's potential in treating tuberculosis while showcasing minimal cytotoxicity at effective concentrations (V. U. Jeankumar et al., 2013).
Structural Insights
The crystal structure of related compounds reveals significant insights into their conformation, which plays a crucial role in understanding their biological activities. Studies have provided detailed structural information, including dihedral angles and molecular conformations, which are essential for the design of compounds with enhanced biological activities (Md. Serajul Haque Faizi, Musheer Ahmad, & Irina A. Golenya, 2016).
Properties
IUPAC Name |
ethyl 4-[4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O5S2/c1-3-32-22(29)26-10-12-27(13-11-26)34(30,31)16-6-4-15(5-7-16)20(28)25-21-24-19-14(2)17(23)8-9-18(19)33-21/h4-9H,3,10-13H2,1-2H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOAIBLSXDPKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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